5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione
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Overview
Description
5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction proceeds through a three-component reaction mechanism, resulting in the formation of the imidazolidine-2,4-dione core .
Industrial Production Methods
Industrial production of this compound may involve the Bucherer-Bergs reaction, which is a well-known method for synthesizing hydantoins from ketones or aldehydes. This reaction is advantageous due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazolidine-2,4-diones .
Scientific Research Applications
5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in anticonvulsant drugs.
Thiazolidine-2,4-dione: Exhibits antidiabetic properties and is used in the treatment of type 2 diabetes.
Uniqueness
5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione is unique due to its specific structural features, such as the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C12H20N4O3Si |
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Molecular Weight |
296.40 g/mol |
IUPAC Name |
5-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H20N4O3Si/c1-20(2,3)5-4-19-8-16-7-9(6-13-16)10-11(17)15-12(18)14-10/h6-7,10H,4-5,8H2,1-3H3,(H2,14,15,17,18) |
InChI Key |
QQCCSKIAQFYZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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